molecular formula C7H14N2O B8608181 2-Amino-4-methoxy-3,3-dimethylbutanenitrile

2-Amino-4-methoxy-3,3-dimethylbutanenitrile

Cat. No.: B8608181
M. Wt: 142.20 g/mol
InChI Key: AKVCJLALKYLGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-3,3-dimethylbutanenitrile is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-amino-4-methoxy-3,3-dimethylbutanenitrile

InChI

InChI=1S/C7H14N2O/c1-7(2,5-10-3)6(9)4-8/h6H,5,9H2,1-3H3

InChI Key

AKVCJLALKYLGGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium chloride (2.9 g) and potassium cyanide (3.3 g) were dissolved in water (20 ml), a solution of 3-methoxy-2,2-dimethylpropanal (F. Effenberger et al., Tetrahedron: Asymmetry, 6, 271-282 (1995); 5.7 g) in aqueous ammonia (5 ml) was added dropwise at 0° C., and mixed at room temperature for 3 days. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with diluted hydrochloric acid. The aqueous solution was washed with diethyl ether, alkalified with a 1 N aqueous sodium hydroxide solution and extracted with dichloromethane. The extract was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound as a pale yellow oil (0.57 g, 8%).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.